N'-[(E)-anthracen-9-ylmethylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features an anthracene moiety linked to a hydrazide group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves the condensation of anthracene-9-carbaldehyde with 2-(2-bromo-4-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Anthracene derivatives with oxidized functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Phenoxy derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The hydrazide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE
- N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both the anthracene and methoxyphenoxy moieties, which confer distinct photophysical and chemical properties. This makes it particularly useful in applications requiring specific electronic and structural characteristics .
Properties
Molecular Formula |
C24H19BrN2O3 |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-bromo-4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H19BrN2O3/c1-29-18-10-11-23(22(25)13-18)30-15-24(28)27-26-14-21-19-8-4-2-6-16(19)12-17-7-3-5-9-20(17)21/h2-14H,15H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
MEGOQEQSDWJJDH-VULFUBBASA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)Br |
Origin of Product |
United States |
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